- Multiplexing of Combinatorial Chemistry in Antimycin Biosynthesis: Expansion of Molecular Diversity and UtilityAngewandte Chemie, 2013, 52(47), 12308-12312,
Cas no 1361343-99-8 (Coenzyme A, S-(hydrogen 2-hexylpropanedioate))

1361343-99-8 structure
Produktname:Coenzyme A, S-(hydrogen 2-hexylpropanedioate)
CAS-Nr.:1361343-99-8
MF:C30H50N7O19P3S
MW:937.739789485931
CID:5598753
Coenzyme A, S-(hydrogen 2-hexylpropanedioate) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Coenzyme A, S-(hydrogen 2-hexylpropanedioate)
-
- Inchi: 1S/C30H50N7O19P3S/c1-4-5-6-7-8-17(28(42)43)29(44)60-12-11-32-19(38)9-10-33-26(41)23(40)30(2,3)14-53-59(50,51)56-58(48,49)52-13-18-22(55-57(45,46)47)21(39)27(54-18)37-16-36-20-24(31)34-15-35-25(20)37/h15-18,21-23,27,39-40H,4-14H2,1-3H3,(H,32,38)(H,33,41)(H,42,43)(H,48,49)(H,50,51)(H2,31,34,35)(H2,45,46,47)/t17?,18-,21-,22-,23+,27-/m1/s1
- InChI-Schlüssel: IYBMWUXSPSFNQT-PMDCUQHOSA-N
- Lächelt: O[C@@H]1[C@@H]([C@@H](COP(O)(=O)OP(O)(=O)OCC(C)(C)[C@@H](O)C(=O)NCCC(=O)NCCSC(=O)C(C(=O)O)CCCCCC)O[C@H]1N1C=NC2=C(N=CN=C12)N)OP(O)(O)=O
Coenzyme A, S-(hydrogen 2-hexylpropanedioate) Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1R:Et3N, S:CH2Cl2, 0°C; 0.5 h, rt
1.2R:HCl, S:H2O
2.1S:Benzene, rt; 4 h, reflux
2.2R:NaOH, S:H2O
3.1S:PhMe, 48 h, rt
4.1S:H2O, S:THF, overnight, rt, pH 8.5
5.1R:NaHCO3, C:Coenzyme II, reduced, S:H2O, 0.5 h, 30°C, pH 7
5.2R:Cl3CCO2H, S:H2O
1.2R:HCl, S:H2O
2.1S:Benzene, rt; 4 h, reflux
2.2R:NaOH, S:H2O
3.1S:PhMe, 48 h, rt
4.1S:H2O, S:THF, overnight, rt, pH 8.5
5.1R:NaHCO3, C:Coenzyme II, reduced, S:H2O, 0.5 h, 30°C, pH 7
5.2R:Cl3CCO2H, S:H2O
Referenz
Coenzyme A, S-(hydrogen 2-hexylpropanedioate) Raw materials
Coenzyme A, S-(hydrogen 2-hexylpropanedioate) Preparation Products
Coenzyme A, S-(hydrogen 2-hexylpropanedioate) Verwandte Literatur
-
1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
1361343-99-8 (Coenzyme A, S-(hydrogen 2-hexylpropanedioate)) Verwandte Produkte
- 1369855-22-0(1-Bromo-3-ethyl-2-isopropoxybenZene)
- 16331-62-7(Benzodisoxazole-5-sulfonyl chloride)
- 2229285-56-5(2-(2-methyl-5-nitrophenyl)ethane-1-sulfonyl chloride)
- 73101-78-7(3-Ethoxy-2-methyl-6-nitropyridine)
- 1207014-04-7(4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one)
- 1368653-44-4({1-(2,4-dimethylphenyl)methylcyclopropyl}methanamine)
- 1114656-84-6(2-(4-chlorobenzoyl)-6-fluoro-4-[4-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione)
- 1823526-96-0(4-{[(Benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid)
- 386279-20-5([(2,6-Difluorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate)
- 954264-63-2(1,3-dimethyl-6-(pyridin-3-yl)-1H-pyrazolo3,4-bpyridine-4-carboxylic acid)
Empfohlene Lieferanten
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Baoji Haoxiang Bio-technology Co.Ltd
Gold Mitglied
CN Lieferant
Großmenge
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge

Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
